molecular formula C32H37F3O13S B12086928 [4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B12086928
M. Wt: 718.7 g/mol
InChI Key: QYAFUEYJDVYQHM-UHFFFAOYSA-N
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Description

7-O-(Trifluoroacetyl) Baccatin III is a derivative of Baccatin III, a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-(Trifluoroacetyl) Baccatin III typically involves the acylation of Baccatin III with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation at the 7-O position. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of 7-O-(Trifluoroacetyl) Baccatin III often employs microbial cell factories. For instance, Escherichia coli strains engineered to express key enzymes involved in the biosynthesis of Baccatin III can be used. These strains are optimized for increased production of the precursor compound, which is then chemically modified to obtain 7-O-(Trifluoroacetyl) Baccatin III .

Chemical Reactions Analysis

Types of Reactions

7-O-(Trifluoroacetyl) Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

7-O-(Trifluoroacetyl) Baccatin III has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, including derivatives of paclitaxel.

    Biology: It is used in studies related to cell biology and biochemistry, particularly in understanding the mechanisms of action of paclitaxel.

    Medicine: The compound is crucial in the development of new anticancer drugs and therapies.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-O-(Trifluoroacetyl) Baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. The compound undergoes enzymatic transformations to form paclitaxel, which stabilizes microtubules and inhibits cell division, leading to apoptosis in cancer cells. Key enzymes involved include 10-deacetylbaccatin III-10-O-acetyltransferase and taxane oxetanase 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-(Trifluoroacetyl) Baccatin III is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and reactivity. This modification makes it a valuable intermediate in the synthesis of paclitaxel derivatives and other complex molecules .

Biological Activity

The compound [4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex natural product derived from the taxane family of diterpenoids. This compound has garnered attention due to its significant biological activities, particularly its antitumor properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The IUPAC name for this compound indicates a highly functionalized structure with multiple hydroxyl groups and a trifluoromethylsulfonyloxy moiety. The presence of these functional groups contributes to its biological activity.

Property Details
Molecular Formula C27H37F3O7S
Molecular Weight 530.64 g/mol
Classification Diterpenoid (Taxane derivative)
Solubility Soluble in organic solvents

Antitumor Activity

Research has demonstrated that compounds within the taxane family exhibit potent antitumor effects. The specific compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The antitumor activity is primarily attributed to its ability to stabilize microtubules and inhibit mitotic spindle formation, leading to cell cycle arrest at the metaphase stage.
  • Case Studies :
    • A study by Wall and Wani (1995) highlighted that taxanes like paclitaxel (similar in structure) significantly reduced tumor growth in ovarian and breast cancer models.
    • Further investigations into the specific compound revealed IC50 values in the nanomolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties.

  • Mechanism : It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In vitro studies showed that treatment with this compound reduced the expression of COX-2 and iNOS in macrophages stimulated with LPS.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

Parameter Details
Absorption Rapidly absorbed when administered intravenously
Distribution Widely distributed in tissues; high affinity for lipid membranes
Metabolism Primarily metabolized by liver enzymes (CYP450 family)
Elimination Half-life Approximately 12 hours

Toxicity Profile

While the compound exhibits significant therapeutic potential, toxicity studies are essential for evaluating safety.

  • Toxicological Studies : Preclinical studies indicate that at therapeutic doses, the compound has a favorable safety profile with minimal adverse effects on normal cells.
  • Side Effects : Common side effects observed include mild gastrointestinal disturbances and transient hematological changes.

Properties

IUPAC Name

[4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFUEYJDVYQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37F3O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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